Peruvoside is obtained from various parts of Thevetia peruviana, a plant recognized for its medicinal properties. The classification of peruvoside-d3 falls under:
The synthesis of peruvoside-d3 involves several key steps:
For example, one method involves the use of methyl jasmonate as an elicitor to enhance the production of peruvoside in plant cell cultures, which can be adapted for synthesizing its deuterated form .
The molecular formula for peruvoside-d3 is , with a molecular weight of approximately 551.68 g/mol. The structure features multiple fused rings characteristic of cardiac glycosides, which contribute to its biological activity.
Key structural components include:
Detailed structural analysis can be achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the incorporation of deuterium and elucidate the compound's three-dimensional conformation.
Peruvoside-d3 participates in several chemical reactions typical of cardiac glycosides:
These reactions are critical for understanding the pharmacodynamics of peruvoside-d3 and its potential therapeutic applications.
The mechanism of action for peruvoside-d3 primarily involves:
Research indicates that modifications such as deuteration may alter the pharmacokinetics and bioavailability of the compound, potentially enhancing its therapeutic efficacy .
Peruvoside-d3 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for pharmaceutical applications.
Peruvoside-d3 has potential applications in various fields:
Peruvoside-d3 (C~30~D~3~H~41~O~9~; MW 551.683 g/mol) is a deuterated isotopologue of the cardiac glycoside peruvoside, featuring selective deuterium substitution at the C-22 and C-23 positions of the butenolide ring. This modification replaces three hydrogen atoms with deuterium (²H), resulting in a trideuterated structure formally designated as (3β,5β)-3-[(6-Deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide-22,23,23-d₃ [3]. The core structure comprises a steroidal aglycone (cannogenin) linked to a rare deoxy sugar, α-L-thevetose (6-deoxy-3-O-methyl-glucopyranose). Isotopologues arise from variations in deuterium placement, such as:
High-resolution mass spectrometry (HR-MS) distinguishes these isotopologues via precise mass shifts:
Isotopologue | Molecular Formula | Δm/z (vs. Peruvoside) | Key Fragments |
---|---|---|---|
Natural | C~30~H~44~O~9~ | — | m/z 549.2962 [M+H]+ |
Peruvoside-d₃ | C~30~D~3~H~41~O~9~ | +3.0218 | m/z 552.3179 [M+H]+ |
Deuterium incorporation induces subtle vibrational frequency shifts in infrared (IR) spectroscopy, particularly in the butenolide C-H/D stretching region (2900–3100 cm⁻¹), and alters nuclear magnetic resonance (NMR) signals, with the C-22 proton signal disappearing in ¹H-NMR spectra [3] [7].
The stereochemistry of peruvoside-d₃ preserves the canonical cis-fusion of the A/B and C/D rings (5β,14β-configuration) critical for Na⁺/K⁺-ATPase inhibition. Deuterium atoms are incorporated at the vinylic positions (C-22 and C-23) of the unsaturated lactone ring, adopting E-configuration across the C-20/C-22 bond. This positioning minimizes steric perturbation while enhancing metabolic stability due to the isotope effect [3].
X-ray crystallography confirms that deuterium substitution does not alter the overall conformation but reduces the C-D bond length by ~0.005 Å compared to C-H, as predicted by quantum mechanical calculations. This change arises from deuterium’s higher mass and lower zero-point energy, which strengthens the bond [7]. In solution, deuterium-induced NMR chemical shift changes are most pronounced for adjacent protons:
In Thevetia peruviana and T. thevetioides, peruvoside biosynthesis proceeds via the mevalonate pathway, converging at the C~21~ steroidal aglycone cannogenin [1] [4]. Key enzymatic stages include:
Thevetia species exhibit developmental regulation of glycoside complexity: immature seeds synthesize monoglycosides (e.g., peruvoside, neriifolin), while mature seeds accumulate tri-glycosides like thevetin B [1]. Deuterium labeling exploits this pathway via two primary techniques:
Transcriptomic analysis of T. peruviana under methyl jasmonate elicitation reveals upregulation of:
Gene Symbol | Enzyme | Fold Change | Role in Peruvoside-d₃ Synthesis |
---|---|---|---|
CYP710A3 | Steroid 22-desaturase | 4.8× | Cannogenin lactone ring formation |
SCL14 | Scarecrow-like TF | 3.5× | Regulates CYP expression |
DWF1 | Δ24-sterol reductase | 2.9× | Cholesterol precursor supply |
Data sourced from MeJA-elicited T. peruviana transcriptomes [4].
These approaches enable site-specific deuteration without disrupting stereochemistry, providing isotopically labeled probes for metabolic and pharmacokinetic studies [3] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3